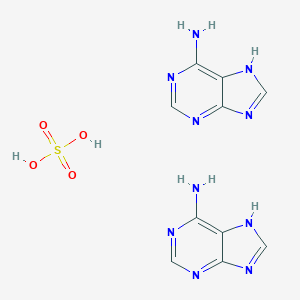

Adenine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7H-purin-6-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHSCOPYJCOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883360 | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Adenine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

321-30-2 | |

| Record name | Adenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diadenine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Adenine Sulfate as a Precursor and Modulator in Cytokinin Synthesis and Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins, a class of N6-substituted adenine (B156593) derivatives, are fundamental phytohormones that regulate a myriad of processes in plant growth and development, including cell division, shoot proliferation, and senescence. While the primary de novo biosynthesis of cytokinins begins with adenosine (B11128) phosphates (ATP/ADP), the role of adenine and its derivatives, supplied exogenously as adenine sulfate (B86663), is of significant interest in research and biotechnology. This technical guide provides an in-depth exploration of adenine's role within the broader context of cytokinin metabolism, its application in plant tissue culture to enhance cytokinin-driven responses, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for professionals in plant science and drug development.

Introduction to Cytokinins and Adenine

Cytokinins are a class of plant hormones defined by their ability to promote cell division (cytokinesis) in the presence of auxins.[1][2] The core chemical structure of all naturally occurring cytokinins is the purine (B94841) base, adenine.[3][4] The biological activity is conferred by the attachment of either an isoprenoid or an aromatic side chain to the N6 position of the adenine ring.[4][5] Common isoprenoid cytokinins include trans-zeatin (B1683218) (tZ), N6-(Δ2-isopentenyl)adenine (iP), and their various riboside and nucleotide forms.[6]

Adenine sulfate, the hemisulfate salt of adenine, is frequently used as a supplement in plant tissue culture media.[7][8] Although not a direct starting substrate for the main de novo synthesis pathway in the same manner as ATP, it is considered a precursor that can be integrated into the cellular purine pool.[7] Its application often enhances the physiological responses typically attributed to cytokinins, such as increased shoot multiplication and proliferation, especially when used in conjunction with other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin (B1673648).[7][9]

The Role of Adenine in Cytokinin Biosynthesis and Metabolism

The regulation of active cytokinin levels in plants is a complex balance of de novo synthesis, metabolic conversion, and degradation. Adenine and its related salvage pathways are integral to this homeostasis.

The De Novo Biosynthesis Pathway

The primary pathway for cytokinin production begins with the transfer of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6 position of an adenosine phosphate (B84403) (ATP, ADP, or AMP).[2][6][10][11]

-

Isopentenylation: Adenosine phosphate-isopentenyltransferase (IPT) enzymes catalyze the rate-limiting step, producing isopentenyladenosine-5'-phosphates (iPRTP, iPRDP, iPRMP).[6][11]

-

Hydroxylation: The cytochrome P450 monooxygenases of the CYP735A family hydroxylate the terminal end of the isopentenyl side chain of iP nucleotides to form trans-zeatin (tZ) nucleotides.[6][11]

-

Activation: The final activation step is catalyzed by LONELY GUY (LOG) enzymes, which are phosphoribohydrolases that remove the phosphoribosyl group from the cytokinin nucleotides to release the active free-base forms (iP, tZ).[2][12]

The Purine Salvage Pathway and Cytokinin Homeostasis

While the de novo pathway builds cytokinins, the purine salvage pathway is crucial for interconverting different cytokinin forms and maintaining homeostasis.[13] This pathway recycles purine bases and nucleosides, including cytokinin bases, back into nucleotides.[13] Adenine supplied as this compound can feed into this system.

Two key enzymes in this pathway are:

-

Adenine Phosphoribosyltransferase (APT): This enzyme converts active cytokinin free bases back into their corresponding inactive nucleotides (e.g., iP to iPRMP).[14][15] This is considered a key step in cytokinin inactivation.[14][15] Studies on Arabidopsis mutants have shown that a loss of APT1 activity leads to an accumulation of active cytokinin bases, resulting in classic cytokinin-response phenotypes like delayed leaf senescence.[14][15][16]

-

Adenosine Kinase (ADK): ADK phosphorylates cytokinin ribosides (e.g., isopentenyladenosine) to form cytokinin nucleotides.[17] Deficiencies in ADK have been shown to alter cell division and increase the levels of active cytokinin ribosides.[17]

Quantitative Data on this compound in Plant Tissue Culture

This compound is primarily used as an additive to synergistically enhance shoot proliferation and organogenesis in combination with standard cytokinins. The data below, compiled from various studies, illustrates its quantitative effect.

| Plant Species | Explant | Basal Medium | This compound (Ads) Conc. (mg/L) | Other Growth Regulators (mg/L) | Key Result |

| Stevia rebaudiana | Nodal | MS | 40 | Kinetin (Variable) | Ads at 40 mg/L in combination with kinetin significantly improved shoot multiplication rate and shoot length compared to kinetin alone.[9] |

| Carissa carandas | Nodal | MS | 15 | BAP (1.5) + Kinetin (1.0) + TDZ (1.0) | This combination yielded the maximum number of shoots per explant, demonstrating the positive role of Ads in improving shoot induction frequency.[7] |

| Carissa carandas | Shoot Apex | MS | 15 | BAP (1.5) + Kinetin (1.0) + TDZ (1.0) | The same combination was also most effective for shoot apex explants, inducing a large number of shoots.[7] |

| Clitoria ternatea | Nodal | MS | 25 | BAP (2.5) + AgNO3 (0.5) | Addition of 50 mg/L Ads to a medium with BAP and silver nitrate (B79036) resulted in 100% regeneration with an average of 81.1 shoots per culture.[7] |

Cytokinin Signaling Pathway

Once active cytokinins are produced, they elicit a cellular response by initiating a phosphorelay signaling cascade. This pathway is conserved in plants and involves a multi-step two-component system.[18]

-

Perception: Cytokinins are perceived by membrane-bound Arabidopsis Histidine Kinase (AHK) receptors (e.g., AHK2, AHK3, AHK4/CRE1).[18][19]

-

Phosphorelay: Upon cytokinin binding, the AHK receptor autophosphorylates a histidine residue. This phosphate group is then transferred to an aspartate residue on the receptor's own receiver domain.[19]

-

Nuclear Translocation: The phosphate is subsequently shuttled by Histidine Phosphotransfer Proteins (AHPs), which translocate from the cytoplasm to the nucleus.[18]

-

Transcriptional Activation: In the nucleus, AHPs phosphorylate Arabidopsis Response Regulators (ARRs). Specifically, they activate Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes (including Type-A ARRs) and activate their transcription.[18]

-

Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[18]

Experimental Protocols

The following sections provide standardized methodologies for investigating the effects of this compound and for assaying cytokinin activity.

Protocol: In Vitro Shoot Proliferation Assay with this compound

This protocol describes a typical experiment to evaluate the effect of this compound on shoot multiplication from nodal explants.

Methodology:

-

Explant Preparation:

-

Excise nodal segments (1-2 cm) from healthy, disease-free stock plants.

-

Wash explants under running tap water for 15-20 minutes.

-

Perform surface sterilization in a laminar flow hood: immerse in 70% (v/v) ethanol for 1 minute, followed by a 15-minute soak in a 10-20% commercial bleach solution with a few drops of Tween-20.

-

Rinse 3-4 times with sterile distilled water.

-

-

Culture Medium Preparation:

-

Prepare Murashige and Skoog (MS) basal medium, including vitamins and 3% (w/v) sucrose.

-

Divide the medium into flasks for different treatment groups before adding growth regulators.

-

Control Group: Add a standard cytokinin (e.g., BAP at 1.5 mg/L).

-

Treatment Groups: Add the standard cytokinin plus varying concentrations of this compound (e.g., 10, 20, 40, 80 mg/L).

-

Adjust the pH of all media to 5.7-5.8.

-

Add a gelling agent (e.g., 0.8% w/v agar) and autoclave at 121°C and 15 psi for 20 minutes.

-

Dispense 20-25 mL of medium into sterile culture tubes or jars.

-

-

Inoculation and Incubation:

-

Trim the sterilized explants to a final size of ~1 cm and place one explant vertically into each culture vessel.

-

Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod provided by cool-white fluorescent lamps.

-

-

Data Collection and Analysis:

-

After 4-6 weeks, record the number of shoots regenerated per explant and the average length of the shoots.

-

Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine significant differences between the control and treatment groups.

-

Protocol: Leaf Senescence Delay Bioassay

This bioassay is a classic method to determine the biological activity of cytokinins by measuring their ability to delay the degradation of chlorophyll (B73375).[20]

Methodology:

-

Plant Material:

-

Use fully expanded, mature leaves from a uniformly grown plant (e.g., tobacco, oat, radish).

-

Excise leaf discs of a standard size (e.g., 1 cm diameter) using a cork borer, avoiding major veins.

-

-

Assay Setup:

-

Line petri dishes with filter paper.

-

Add 5 mL of the respective test solutions to each dish.

-

Negative Control: Sterile distilled water or a buffer solution.

-

Positive Control: A known cytokinin standard (e.g., kinetin or zeatin) at various concentrations (e.g., 0.01, 0.1, 1.0 mg/L).

-

Test Sample: The plant extract or synthesized compound to be tested.

-

Float 5-10 leaf discs on the surface of the solution in each dish.

-

-

Incubation:

-

Seal the petri dishes with paraffin (B1166041) film and place them in complete darkness at room temperature for 3-5 days. Darkness accelerates senescence.

-

-

Chlorophyll Extraction and Measurement:

-

Remove the leaf discs and blot them dry.

-

Homogenize the discs from each sample in a known volume (e.g., 5 mL) of 80% acetone or ethanol.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the clear supernatant using a spectrophotometer at 645 nm and 663 nm.

-

Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/L) = (20.2 x A645) + (8.02 x A663)

-

-

Data Analysis:

-

Compare the chlorophyll content of the test samples to the negative and positive controls. Higher chlorophyll content indicates greater cytokinin activity and a delay in senescence.

-

Conclusion

This compound serves as a valuable component in plant biotechnology, acting not as a direct substrate in the primary de novo cytokinin synthesis pathway but as a potent enhancer and precursor that feeds into the cellular purine pool. Its integration into cytokinin metabolism via the purine salvage pathway underscores the intricate homeostatic control of these vital phytohormones. The experimental data clearly demonstrates that this compound, when used synergistically with other cytokinins, can significantly improve the efficiency of micropropagation and organogenesis protocols. For researchers in plant science and drug development, understanding the multifaceted role of adenine provides a strategic tool for modulating plant growth and exploring the complex regulatory networks governed by cytokinins.

References

- 1. pnas.org [pnas.org]

- 2. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Profiling of adenine‐derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide‐induced cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Plant Productivity Systems Research Group[ RIKEN Plant Science Center ]Hitoshi Sakakibara [pps.riken.jp]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenine phosphoribosyl transferase 1 is a key enzyme catalyzing cytokinin conversion from nucleobases to nucleotides in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. mdpi.com [mdpi.com]

- 17. Adenosine kinase contributes to cytokinin interconversion in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 19. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

The Pivotal Role of Adenine Sulfate in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is integral to cellular energetics through its incorporation into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as the redox cofactors nicotinamide (B372718) adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD). Adenine sulfate (B86663), as the sulfate salt of adenine, serves as a bioavailable source of adenine for cellular processes. This technical guide delineates the multifaceted role of adenine in cellular respiration, focusing on its function as a precursor for key energy-carrying molecules and its critical involvement in the purine salvage pathway, particularly under conditions of mitochondrial stress. This document provides an in-depth overview of the biochemical pathways, presents quantitative data from relevant studies, details experimental protocols for investigating the effects of adenine on cellular bioenergetics, and includes visualizations of key metabolic and experimental workflows.

Introduction: Adenine's Centrality to Cellular Energy Metabolism

Cellular respiration is the metabolic process by which cells convert nutrients into ATP, which is then used to power various cellular activities. Adenine is a cornerstone of this process, not as a direct fuel source, but as a structural component of molecules that are indispensable for the catabolism of glucose, fatty acids, and amino acids.[1]

Adenine sulfate provides a soluble and stable form of adenine for research and potential therapeutic applications.[2] Once dissociated, the adenine molecule is readily available for cellular uptake and incorporation into the purine nucleotide pool. The sulfate ion is not known to play a direct role in the core processes of aerobic respiration, although in anaerobic respiration, sulfate can act as a terminal electron acceptor.[3] This guide will therefore focus on the metabolic fate and function of the adenine moiety.

Biochemical Roles of Adenine in Cellular Respiration

The involvement of adenine in cellular respiration is primarily through its presence in three key types of molecules:

-

Adenosine Triphosphate (ATP): ATP is the principal molecule for storing and transferring energy in cells.[1] It consists of an adenine base, a ribose sugar, and three phosphate (B84403) groups. The hydrolysis of the high-energy phosphate bonds in ATP releases energy that drives a vast array of biological processes. Cellular respiration is fundamentally geared towards the efficient synthesis of ATP.

-

Nicotinamide Adenine Dinucleotide (NAD+): NAD+ is a critical coenzyme in redox reactions.[4] It acts as an electron acceptor in glycolysis and the citric acid cycle, becoming reduced to NADH. NADH then donates these high-energy electrons to the electron transport chain, a process that drives the bulk of ATP synthesis through oxidative phosphorylation.[5]

-

Flavin Adenine Dinucleotide (FAD): Similar to NAD+, FAD is another essential coenzyme that accepts electrons in the citric acid cycle, being reduced to FADH2. FADH2 also delivers its electrons to the electron transport chain, contributing to the proton gradient that powers ATP synthase.

The availability of adenine is therefore a prerequisite for the synthesis of these vital molecules, and by extension, for the entire process of cellular respiration.

The Purine Salvage Pathway: A Critical Link to Respiratory Function

Cells can synthesize purines de novo or recycle them through the purine salvage pathway. The salvage pathway is an energy-efficient process that re-utilizes pre-existing purine bases, such as adenine, to synthesize nucleotides.[6] The enzyme adenine phosphoribosyltransferase (APRT) directly converts adenine to adenosine monophosphate (AMP).[6]

Recent research has highlighted the increased reliance of cells on the purine salvage pathway when the electron transport chain (ETC) is inhibited or dysfunctional.[7][8] Under such conditions of respiratory stress, de novo purine synthesis, which is an energy-intensive process, is often suppressed.[7] Consequently, the cellular uptake and salvage of adenine become crucial for maintaining the necessary pool of adenine nucleotides for cellular functions, including glycolysis which becomes the primary source of ATP in the absence of oxidative phosphorylation.

Quantitative Data on Adenine's Effects on Oxygen Consumption

Direct quantitative studies on the effect of this compound on cellular respiration are scarce. However, studies investigating the physiological effects of high doses of adenine provide some insights into its impact on oxygen consumption, albeit in a pathological context.

One study on adenine-induced chronic kidney disease in rats provides data on renal oxygen consumption. It is important to note that these findings reflect a disease state and not a direct, acute effect of adenine on healthy mitochondria.

| Parameter | Vehicle-Treated Rats | Adenine-Treated Rats (100 mg/kg/day for 7 days) | Percentage Change |

| Renal O2 Delivery | Not specified | Not specified | -51% |

| Renal O2 Consumption | Not specified | Not specified | -65% |

| Renal Cortical Tissue PO2 | Similar | Similar | No significant change |

| Renal Medullary Tissue PO2 | Not specified | Not specified | -44% |

Table 1: Effects of High-Dose Adenine Administration on Renal Oxygenation in Rats. Data from a study on adenine-induced chronic kidney disease. The reduction in oxygen consumption is likely a consequence of renal tissue damage and dysfunction rather than a direct modulation of mitochondrial respiration.[2][9]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of adenine (or this compound) in cellular respiration.

Measurement of Cellular Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol is adapted for use with a Seahorse XF Analyzer to assess the impact of adenine supplementation on mitochondrial respiration.[10][11][12]

Objective: To determine the effect of adenine on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Cell line of interest (e.g., H9c2 cardiomyoblasts, HepG2 hepatocytes)

-

Seahorse XF Cell Culture Microplates

-

This compound (or adenine) stock solution (e.g., 100 mM in sterile water or appropriate solvent)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Calibrant

-

CO2-free incubator

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Allow cells to adhere and grow overnight in a standard CO2 incubator.

-

-

Adenine Treatment:

-

On the day of the assay, replace the growth medium with Seahorse XF Base Medium containing the desired concentration of adenine (e.g., 100 µM, 200 µM). A vehicle control group should be included.

-

Incubate the plate in a CO2-free incubator at 37°C for a specified pre-treatment time (e.g., 2 hours).

-

-

Seahorse XF Assay:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a CO2-free incubator at 37°C.

-

Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibration plate with the cell plate and initiate the assay.

-

The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate the key parameters of mitochondrial function: basal respiration, ATP production-linked OCR, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

-

Measurement of ATP Levels

Objective: To quantify the effect of adenine supplementation on intracellular ATP concentrations.

Materials:

-

Cell line of interest

-

This compound (or adenine)

-

ATP assay kit (e.g., luciferase-based)

-

Lysis buffer

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of adenine for a defined period. Include a control group.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the ATP assay kit.

-

-

ATP Measurement:

-

Add the cell lysate to a luminometer plate.

-

Add the luciferase-based ATP detection reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to protein concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

Adenine's Role in Cellular Energetics

Caption: Adenine's central role as a precursor for ATP, NAD+, and FAD in cellular respiration.

Purine Salvage Pathway and its Interplay with De Novo Synthesis

Caption: Interplay between de novo purine synthesis and the purine salvage pathway.

Experimental Workflow for Assessing Adenine's Effect on OCR

Caption: Workflow for measuring the effect of adenine on cellular oxygen consumption rate.

Conclusion and Future Directions

While this compound itself has not been the direct subject of extensive research in cellular respiration, its role as a readily available source of adenine is of significant interest. Adenine is unequivocally essential for cellular energy metabolism through its incorporation into ATP, NAD+, and FAD. Furthermore, the increasing appreciation for the role of the purine salvage pathway in cellular adaptation to mitochondrial dysfunction suggests that adenine availability could be a critical factor in cellular resilience under metabolic stress.

Future research should focus on directly quantifying the effects of varying extracellular adenine concentrations on the key parameters of mitochondrial respiration in different cell types and under various stress conditions. Such studies will be invaluable for understanding the therapeutic potential of adenine supplementation in diseases characterized by mitochondrial dysfunction and for the development of novel drugs targeting cellular bioenergetics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Electron transport chain - Wikipedia [en.wikipedia.org]

- 4. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Science of NAD+: Unlocking Cellular Repair for Energy and Anti-Aging [immunitycenter.io]

- 6. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Renal oxygenation during the early stages of adenine-induced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tabaslab.com [tabaslab.com]

- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cpu.edu.cn [cpu.edu.cn]

An In-depth Technical Guide to the Biochemical Pathways of Adenosine Phosphosulfates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involving adenosine (B11128) 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). These molecules are central to sulfur metabolism, playing critical roles in detoxification, biosynthesis of essential biomolecules, and cellular signaling. This document details the enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols, and provides visual representations of the key pathways.

Introduction to Adenosine Phosphosulfate Pathways

Sulfur is an essential element for all living organisms, incorporated into amino acids, cofactors, and a variety of other molecules. The assimilation and metabolism of inorganic sulfate (B86663) are orchestrated through a series of enzymatic steps that activate sulfate for subsequent biochemical reactions. The central molecules in this activation process are adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The synthesis of PAPS, the universal sulfonate donor, occurs in two sequential enzymatic reactions. First, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form APS. Subsequently, APS kinase phosphorylates APS to yield PAPS. In many organisms, including humans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS).[1][2]

Once synthesized, PAPS serves as the substrate for sulfotransferases (SULTs), a large family of enzymes that catalyze the transfer of the sulfonate group to a wide array of acceptor molecules, including xenobiotics, drugs, neurotransmitters, and hormones.[3][4] This sulfonation reaction generally increases the water solubility of the acceptor molecule, facilitating its excretion and detoxification.[5] However, in some instances, sulfonation can lead to the bioactivation of procarcinogens.[5]

In plants and bacteria, APS can also be reduced to sulfite (B76179) by APS reductase, a key step in the assimilatory sulfate reduction pathway leading to the synthesis of cysteine and other sulfur-containing amino acids.[6]

This guide will delve into the specifics of these pathways, providing the detailed information necessary for researchers and professionals in drug development to understand and investigate these critical biochemical processes.

Core Signaling Pathways and Enzymology

The biochemical pathways involving APS and PAPS are fundamental to cellular function. Below are diagrams and descriptions of the key pathways and the enzymes that catalyze these reactions.

PAPS Synthesis Pathway

The synthesis of PAPS from inorganic sulfate is a two-step process that is essential for all subsequent sulfonation reactions.

References

- 1. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. uniprot.org [uniprot.org]

- 5. Item - KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Kinetic mechanism of the dimeric ATP sulfurylase from plants - PMC [pmc.ncbi.nlm.nih.gov]

Adenine Sulfate: A Catalyst for Plant Cell Division and Morphogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenine (B156593) sulfate (B86663), a synthetic cytokinin analog, plays a pivotal role in stimulating plant cell division and influencing developmental pathways. This technical guide delves into the core functions of adenine sulfate, its synergistic interactions with other plant growth regulators, and its application in in vitro plant tissue culture. By examining quantitative data from various studies, this document provides a comprehensive overview of its efficacy in promoting shoot proliferation and morphogenesis. Detailed experimental protocols are presented to facilitate the replication and further investigation of its effects. Furthermore, signaling pathways and experimental workflows are visually represented to elucidate the mechanisms of action and practical applications of this compound in plant biotechnology and drug development.

Introduction

Plant cell division is a fundamental process meticulously regulated by a class of phytohormones known as cytokinins. These molecules, derivatives of adenine, are instrumental in promoting cytokinesis, the process of cell division. This compound, a purine, is recognized for its cytokinin-like activity and is frequently utilized as a supplement in plant tissue culture media to enhance cell proliferation and organogenesis.[1][2] It can act as a precursor in the cytokinin biosynthesis pathway or work synergistically with other cytokinins to amplify their effects. This guide explores the multifaceted functions of this compound in plant cell division, providing researchers and professionals in drug development with a detailed understanding of its mechanisms and applications.

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinins, including this compound, initiate a signaling cascade that culminates in the activation of genes responsible for cell cycle progression.[3] While adenine itself is a fundamental component of nucleic acids and energy-carrying molecules like ATP, its sulfate salt exhibits pronounced cytokinin activity.[4][5] The signaling pathway is typically initiated by the binding of cytokinin to transmembrane histidine kinase receptors. This binding event triggers a series of phosphorylation events, relayed through histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus. The activation of specific ARRs ultimately modulates the transcription of target genes, including those that drive the cell cycle.[6]

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Quantitative Effects on Plant Cell Division and Morphogenesis

The application of this compound in plant tissue culture media has been shown to significantly enhance shoot proliferation and development in a variety of plant species. Its effects are often concentration-dependent and synergistic with other plant growth regulators, particularly auxins and other cytokinins.

Synergistic Effects with Other Phytohormones

This compound is frequently used in combination with cytokinins like 6-Benzylaminopurine (BAP) and Kinetin (Kn) to achieve optimal shoot multiplication. For instance, in Carissa carandas, a medium supplemented with a combination of BAP, Kn, Thidiazuron (TDZ), and this compound resulted in the maximum number of shoots from both nodal and shoot apex explants. Similarly, in Stevia rebaudiana, the combination of Kinetin and this compound significantly improved the multiplication rate and shoot length compared to media containing Kinetin alone.

Data Summary of this compound Effects

The following table summarizes the quantitative effects of this compound on various plant species as reported in the literature.

| Plant Species | Explant Type | This compound (mg/L) | Other Growth Regulators | Observed Effects | Reference |

| Carissa carandas | Nodal and Shoot Apex | 15 | 1.5 mg/L BAP + 1.0 mg/L Kn + 1.0 mg/L TDZ | Maximum number of shoots induced. | [7] |

| Stevia rebaudiana | Nodal | 40 | 9.3 µM Kinetin | Improved multiplication rate and shoot length. | |

| Syzygium cumini | Mature Nodal Segments | Not specified | 10 µM BA | Reduced leaf abscission and shoot tip necrosis, leading to a maximum of 14 shoots. | [8] |

| Jatropha curcas | Cotyledon | 25 | 1.5 mg/L BA + 0.05 mg/L IBA | Highest number of shoots per explant (9.09) and high regeneration frequency (93.0%). | |

| Dendrocalamus sericeus | Clump of small shoots | 40 | 1.0 mg/L BA + 0.1 mg/L TDZ | Maximum averaged shoot height (3.58 cm) and uniform, healthy shoots. | [9] |

| Telfairia occidentalis | Not specified | 50 | Not specified | Optimal vine/shoot length. | [10] |

Experimental Protocols

This section provides a generalized protocol for investigating the effects of this compound on in vitro shoot proliferation, based on methodologies commonly cited in the literature.

Preparation of Stock Solutions

-

This compound Stock Solution (1 mg/mL): Dissolve 100 mg of this compound in a small amount of 1N HCl and bring the final volume to 100 mL with distilled water. Sterilize by filtering through a 0.22 µm membrane filter.

-

Cytokinin (BAP/Kinetin) Stock Solution (1 mg/mL): Dissolve 100 mg of BAP or Kinetin in a few drops of 1N NaOH and bring the final volume to 100 mL with distilled water. Sterilize by autoclaving.

-

Auxin (NAA/IBA) Stock Solution (1 mg/mL): Dissolve 100 mg of NAA or IBA in a small amount of 1N NaOH and bring the final volume to 100 mL with distilled water. Sterilize by autoclaving.

Culture Medium Preparation

-

Prepare Murashige and Skoog (MS) basal medium, including vitamins, as per the manufacturer's instructions.

-

Add sucrose (B13894) (typically 30 g/L) and dissolve completely.

-

Add the required volumes of this compound and other plant growth regulator stock solutions to achieve the desired final concentrations.

-

Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

-

Add a gelling agent, such as agar (B569324) (typically 8 g/L), and heat to dissolve.

-

Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

Explant Preparation and Inoculation

-

Select healthy, young explants (e.g., nodal segments, shoot tips).

-

Surface sterilize the explants by washing with a detergent, followed by treatment with a sterilant (e.g., 0.1% mercuric chloride or a solution of sodium hypochlorite) for a specific duration, and then rinse several times with sterile distilled water.

-

Under aseptic conditions in a laminar flow hood, trim the explants to the desired size and inoculate them onto the prepared culture medium.

Incubation and Data Collection

-

Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C), light (e.g., 16-hour photoperiod), and humidity.

-

Subculture the regenerating shoots onto fresh medium at regular intervals (e.g., every 3-4 weeks).

-

Record data on the number of shoots per explant, shoot length, and other relevant morphological parameters at specified time points.

References

- 1. researchgate.net [researchgate.net]

- 2. vedantu.com [vedantu.com]

- 3. Molecular mechanism of cytokinin-activated cell division in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Adenine? [synapse.patsnap.com]

- 5. Adenine - Wikipedia [en.wikipedia.org]

- 6. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]

- 10. researchgate.net [researchgate.net]

Adenine Sulfate: A Comprehensive Technical Guide on its Growth Regulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593) sulfate (B86663), the sulfate salt of the purine (B94841) base adenine, exhibits significant and diverse growth regulatory effects across biological kingdoms. In the realm of plant biology, it is recognized for its cytokinin-like activities, promoting cell division, shoot proliferation, and overall biomass accumulation, often in synergy with other plant growth regulators. In mammalian systems, emerging research highlights the inhibitory effects of adenine on the growth of various cancer cell lines. This technical guide provides an in-depth exploration of the mechanisms of action, key signaling pathways, and experimental data related to the growth regulatory properties of adenine sulfate. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in plant biotechnology and drug development.

Introduction

Adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP), also plays a crucial role as a signaling molecule.[1][2] this compound serves as a stable and soluble source of adenine for experimental applications. This guide delineates the dual role of this compound as a growth promoter in plant systems and a growth inhibitor in the context of cancer biology, providing a comprehensive resource for researchers in these fields.

Growth Regulatory Effects of this compound in Plant Systems

In plant tissue culture, this compound is widely utilized as a supplement in growth media to stimulate morphogenesis, particularly shoot formation.[3] Its effects are primarily attributed to its role as a precursor in the biosynthesis of cytokinins, a class of plant hormones that promote cell division (cytokinesis).[4]

Mechanism of Action: A Precursor to Cytokinins

Cytokinins are N6-substituted derivatives of adenine.[5][6] The biosynthesis of cytokinins involves the attachment of an isopentenyl group to the N6 position of an adenine nucleotide (ATP, ADP, or AMP).[5] this compound provides a direct substrate for this pathway, thereby enhancing the endogenous production of cytokinins.[4] This leads to a more potent physiological response compared to the application of cytokinins alone.

Synergistic Effects with Other Plant Growth Regulators

The growth-promoting effects of this compound are most pronounced when used in combination with other cytokinins, such as 6-Benzylaminopurine (BAP) and Kinetin. This synergy is thought to arise from the enhanced biosynthesis of natural cytokinins, which then act in concert with the exogenously supplied ones to stimulate cell division and differentiation.

Quantitative Data on Plant Growth Promotion

The following tables summarize the quantitative effects of this compound on various plant species as reported in the literature.

Table 1: Effect of this compound on Shoot Proliferation in Stevia rebaudiana

| Kinetin (µM) | This compound (mg/L) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |

| 9.3 | 0 | - | - |

| 9.3 | 20 | - | - |

| 9.3 | 40 | 6.5 | 2.0 |

| 9.3 | 60 | 5.0 | - |

| 9.3 | 80 | - | - |

| Data adapted from a study on the in vitro mass propagation of Stevia rebaudiana.[7] |

Table 2: Effect of this compound on Shoot Multiplication in Carissa carandas

| BAP (mg/l) | Kn (mg/l) | TDZ (mg/l) | This compound (mg/l) | Mean Number of Shoots from Nodal Explant |

| 1.5 | 1.0 | 1.0 | 0 | - |

| 1.5 | 1.0 | 1.0 | 15 | Maximum number of shoots |

| Data from a study on multiple shoot production in Carissa carandas.[4] |

Table 3: Effect of this compound on Shoot Induction in Jatropha curcas

| BA (mg/L) | IBA (mg/L) | TDZ (mg/L) | This compound (mg/L) | Glutamine (mg/L) | Mean Number of Shoots per Explant | Regeneration Frequency (%) |

| 1.5 | 0.05 | 0.5 | 0 | 0 | 3.82 | - |

| 1.5 | 0.05 | 0.5 | 25 | 25 | 9.09 | 93.0 |

| Data from a study on enhanced shoot multiplication in Jatropha curcas. |

Experimental Protocols for Plant Tissue Culture

-

Explant Preparation: Nodal segments (1-2 cm) are excised from healthy, young shoots of the source plant.

-

Surface Sterilization: Explants are washed under running tap water, treated with a mild detergent, and then surface sterilized using a solution of sodium hypochlorite (B82951) (NaOCl) or mercuric chloride (HgCl2), followed by several rinses with sterile distilled water.

-

Culture Medium: A basal medium, such as Murashige and Skoog (MS) medium, is prepared and supplemented with sucrose (B13894) (typically 3% w/v) and solidified with agar (B569324) (0.8% w/v).

-

Growth Regulators: The basal medium is further supplemented with a cytokinin (e.g., BAP or Kinetin) and this compound at desired concentrations. The pH of the medium is adjusted to 5.8 before autoclaving.

-

Inoculation and Incubation: The sterilized explants are inoculated onto the prepared medium in culture vessels under aseptic conditions. The cultures are then incubated in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.[3]

-

Subculture: Explants are subcultured onto fresh medium every 3-4 weeks for further shoot multiplication.

Visualization of Plant-Related Pathways and Workflows

Caption: Cytokinin biosynthesis pathway showing this compound as a precursor.

Caption: Experimental workflow for in vitro plant propagation using this compound.

Growth Regulatory Effects of Adenine in Mammalian Systems

In contrast to its role in plants, adenine has been shown to inhibit the proliferation of various human cancer cell lines. This has opened avenues for its investigation as a potential therapeutic agent.

Mechanism of Action: Activation of AMPK Signaling Pathway

The anticancer effects of adenine are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8][9][10] AMPK is a crucial energy sensor in cells that, when activated, switches off anabolic pathways that consume ATP and switches on catabolic pathways that generate ATP. In the context of cancer, AMPK activation leads to the inhibition of cell growth and proliferation.

Adenine treatment increases the intracellular AMP:ATP ratio, which is a primary activator of AMPK. Activated AMPK then phosphorylates downstream targets, leading to:

-

Cell Cycle Arrest: AMPK activation can lead to the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, often in the S phase.[8]

-

Apoptosis: Activated AMPK can trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and PUMA, and the cleavage of caspase-3.[8]

-

Inhibition of mTOR: AMPK can phosphorylate and inhibit the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. This can also lead to the induction of autophagy.[9][10]

Quantitative Data on Cancer Cell Growth Inhibition

The following table summarizes the inhibitory effects of adenine on different cancer cell lines.

Table 4: Inhibitory Effects of Adenine on Human Cancer Cell Lines

| Cell Line | Cancer Type | Adenine Concentration | Effect | IC50 |

| HepG2 | Hepatocellular Carcinoma | 0.5 - 2 mM | Decreased cell growth to 72.5% of control | - |

| SK-Hep-1 | Hepatocellular Carcinoma | 0.5 - 2 mM | Decreased cell growth to 71.3% of control | - |

| HT29 | Colon Cancer | 10 mM (24h) | Decreased viability to 58.4% of control | 2.838 mM |

| Caco-2 | Colon Cancer | 10 mM (24h) | Decreased viability to 59.4% of control | 22.198 mM |

| Bel-7402 | Hepatocellular Carcinoma | - | Inhibition of growth by 53% (48h) and 72.6% (72h) | - |

| Hela | Cervical Cancer | - | Inhibition of growth by 73.6% (48h) and 89.5% (72h) | - |

| Data compiled from studies on the anticancer effects of adenine.[8][11][12] |

Experimental Protocols for Cancer Cell Studies

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of adenine (or this compound) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) or DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11]

-

Cell Lysis: After treatment with adenine, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Visualization of Mammalian Signaling Pathway

Caption: Adenine-induced AMPK signaling pathway in cancer cells.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant, yet contrasting, growth regulatory effects in different biological systems. Its role as a cytokinin precursor makes it a valuable tool in plant biotechnology for enhancing micropropagation and plant regeneration. Conversely, its ability to activate the AMPK pathway and induce apoptosis in cancer cells presents a promising avenue for drug development in oncology.

Future research should focus on elucidating the precise molecular interactions of adenine with the cytokinin biosynthesis machinery in plants to optimize its application. In the context of cancer therapy, further investigation into the specific purinergic receptors involved in adenine uptake and signaling in different cancer types is warranted. Moreover, preclinical and clinical studies are necessary to evaluate the therapeutic potential and safety profile of adenine and its derivatives as anticancer agents. This comprehensive guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. RETRACTED: Adenine Combined with Cisplatin Promotes Anticancer Activity against Hepatocellular Cancer Cells through AMPK-Mediated p53/p21 and p38 MAPK Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenine sulphate - Lifeasible [lifeasible.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Adenylate Kinase and Metabolic Signaling in Cancer Cells [frontiersin.org]

- 8. Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenine Sulfate in Shoot Organogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593) sulfate (B86663), a purine (B94841) derivative, plays a significant role in plant tissue culture, particularly in the induction and proliferation of shoots. While not a cytokinin itself, it is widely recognized for its cytokinin-like activity, primarily by acting as a precursor in the cytokinin biosynthesis pathway and exhibiting synergistic effects when combined with other cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin. This technical guide provides an in-depth analysis of the mechanism of adenine sulfate in shoot formation, presenting quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant science and drug development who are interested in leveraging this compound for efficient micropropagation and understanding its molecular basis of action.

Mechanism of Action: A Precursor to Cytokinin Signaling

This compound, chemically known as (6-aminopurine)2·H2SO4, is a synthetic adenine salt that has been observed to stimulate cell growth and enhance shoot formation in a variety of plant species.[1] Its primary mechanism of action is believed to be its role as a precursor in the biosynthesis of natural cytokinins.[2][3] Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, and are fundamental to the process of shoot organogenesis.

The benefits of this compound are most pronounced when it is used in conjunction with other cytokinins.[2][3] This synergistic relationship suggests that this compound may enhance the endogenous cytokinin pool, which in turn amplifies the signaling cascade initiated by exogenously applied cytokinins, leading to a more robust morphogenic response. Adenine, a core component of this compound, is a fundamental building block for the synthesis of adenine-type cytokinins.

The following diagram illustrates the proposed role of this compound within the general cytokinin signaling pathway.

Caption: Proposed mechanism of this compound in the cytokinin signaling pathway.

Quantitative Data on Shoot Formation

The effectiveness of this compound in promoting shoot formation has been documented across a range of plant species. The optimal concentration of this compound and its combination with other plant growth regulators can vary significantly depending on the species and the type of explant used. The following tables summarize quantitative data from several studies.

Table 1: Effect of this compound on Shoot Proliferation in Various Plant Species

| Plant Species | Explant Type | Basal Medium | This compound (mg/L) | Other Growth Regulators (mg/L) | Average No. of Shoots per Explant | Reference |

| Jatropha curcas | Juvenile Cotyledon | MS | 25 | 1.5 BA + 0.05 IBA + 0.5 TDZ | 9.09 ± 0.37 | [4][5][6] |

| Carissa carandas | Nodal Explant | MS | 15 | 1.5 BAP + 1.0 Kn + 1.0 TDZ | Not specified, but significant increase | [2] |

| Stevia rebaudiana | Nodal Explant | MS | 40 | 9.3 µM Kinetin | Significantly improved multiplication | [3] |

| Syzygium cumini | Nodal Segment | MS | Optimal concentration not specified, used as an adjuvant | 10 µM BA | 14 | [7] |

| Acacia holosericea | Leaflets | B5 | 200 | 2.5 ZN | 7.0 ± 3.8 | [8] |

| Ficus religiosa | Nodal Segment | WPM | 150 | 1.0 BAP + 0.5 IAA + 200 Glutamine | 32.5 | [9] |

| Dendrocalamus sericeus | Shoot Clump | MS | 40 | 1.0 BA + 0.1 TDZ | 3.0 - 8.3 | [10] |

Table 2: Comparative Effects of this compound and Other Cytokinins

| Plant Species | Treatment (mg/L) | Average No. of Shoots per Explant | Average Shoot Length (cm) | Reference |

| Punica granatum | 1.0 BAP | 2.67 | Not specified | [11] |

| Punica granatum | 2.0 BAP | Higher than 1.0 BAP | Lower than control | [11] |

| Syzygium cumini | BA alone | Stunted growth, shoot tip necrosis | Slower growth | [7] |

| Syzygium cumini | BA + this compound | Reduced necrosis, improved growth | Improved | [7] |

| Stevia rebaudiana | Kinetin alone | Did not improve multiplication | Not specified | [3] |

| Stevia rebaudiana | Kinetin + 40 this compound | Improved multiplication rate | Improved | [3] |

Experimental Protocols

The successful application of this compound in shoot induction protocols relies on a well-defined methodology. Below is a generalized protocol based on common practices reported in the literature.

Explant Preparation and Sterilization

-

Explant Source: Nodal segments, shoot tips, or leaf sections are commonly used explants.[2][3][7][8] These should be sourced from healthy, disease-free mother plants.

-

Surface Sterilization:

-

Wash the explants under running tap water for 10-15 minutes.

-

Treat with a mild detergent solution for 5-10 minutes, followed by thorough rinsing with distilled water.

-

In a laminar flow hood, immerse the explants in 70% (v/v) ethanol (B145695) for 30-60 seconds.

-

Surface sterilize with a solution of 0.1% (w/v) mercuric chloride for 2-5 minutes or a 10-20% (v/v) solution of commercial bleach (sodium hypochlorite) for 10-15 minutes.

-

Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agent.

-

Culture Medium and Conditions

-

Basal Medium: Murashige and Skoog (MS) medium is the most frequently used basal medium.[2][3][4][5] Other media such as Woody Plant Medium (WPM) and Gamborg's B5 medium have also been used successfully.[8][9]

-

Additives:

-

Growth Regulators:

-

Prepare a stock solution of this compound. It should be added to the medium before autoclaving.

-

Add other plant growth regulators, such as BAP, Kinetin, NAA, or IAA, as per the specific protocol.

-

-

Autoclaving: Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.

-

Culture Conditions:

Subculture and Rooting

-

Subculture: Subculture the proliferating shoots every 3-4 weeks onto a fresh medium of the same composition to ensure continuous growth and multiplication.

-

Rooting: Once the shoots have elongated sufficiently (typically > 2 cm), they are excised and transferred to a rooting medium. This is often a half-strength basal medium supplemented with an auxin such as Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at concentrations ranging from 0.1 to 2.0 mg/L.[2][3][7]

The following diagram outlines a typical experimental workflow for shoot induction using this compound.

Caption: A generalized workflow for in vitro shoot induction using this compound.

Conclusion

This compound is a valuable supplement in plant tissue culture media for enhancing shoot induction and multiplication. Its role as a precursor in the cytokinin biosynthesis pathway and its synergistic activity with other cytokinins make it a potent tool for the micropropagation of a wide range of plant species. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to develop and optimize their own shoot proliferation systems. Further research into the precise molecular interactions and regulatory networks influenced by this compound could provide deeper insights into the complex process of plant organogenesis and open new avenues for improving plant regeneration efficiencies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. academicjournals.org [academicjournals.org]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced shoot multiplication in Ficus religiosa L. in the presence of adenine sulphate, glutamine and phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of this compound and growth promoting substances on multiple shoot induction of Sangmon 'Nuan Rajinee' bamboo (Dendrocalamus sericeus Munro) | International Society for Horticultural Science [ishs.org]

- 11. researchgate.net [researchgate.net]

Adenine Sulfate: A Technical Guide for Researchers on its Role in Nucleic Acid Biochemistry and Synthesis

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of adenine (B156593) sulfate (B86663), clarifying its role not as a direct structural component of nucleic acids, but as a crucial laboratory reagent for researchers, scientists, and drug development professionals. The guide details its chemical properties, applications in nucleic acid research, and relevant experimental protocols, presenting a scientifically accurate perspective on its utility in the field.

Adenine, a fundamental purine (B94841) nucleobase, is integral to the structure of DNA and RNA.[1][2] In laboratory and biotechnological settings, adenine is often supplied in its salt form, adenine sulfate, for enhanced stability and solubility.[3][4] This technical guide will explore the chemical characteristics of this compound, its applications in cell culture and nucleic acid synthesis, and provide detailed experimental methodologies.

This compound: Chemical and Physical Properties

This compound, also known as adenine hemisulfate, is the salt form of adenine, a purine derivative.[3] It is a white to light yellow crystalline powder.[5][6] The chemical formula for this compound is (C₅H₅N₅)₂·H₂SO₄.[3]

| Property | Value | Source |

| Molecular Formula | (C₅H₅N₅)₂·H₂SO₄ | [3] |

| Molecular Weight | 368.33 g/mol | [3][7] |

| CAS Number | 321-30-2 | [5][7] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Solubility | Soluble in hot water, slightly soluble in cold water, insoluble in ethanol (B145695) and other common organic solvents. Soluble in 0.5 M HCl. | [8][9][10] |

| Purity | Typically ≥99% for laboratory use | [8] |

| Storage | Room temperature, in a sealed container in a cool, dry, well-ventilated environment. | [10] |

The Role of this compound in Nucleic Acid Research

This compound's primary function in a laboratory setting is to serve as a source of adenine for various biological processes. Adenine is a crucial precursor in the biosynthesis of nucleotides, the building blocks of DNA and RNA.[1][2] It is a component of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, and cofactors like NAD and FAD.[1][2][11]

Application in Cell Culture

This compound is frequently used as a supplement in cell culture media, particularly for yeast and other microorganisms.[5][8][12] It is a component of minimal medium and yeast extract peptone dextrose adenine (YPDA) medium.[12] In these contexts, it provides the necessary adenine for organisms that may be auxotrophic for this nucleobase, enabling robust growth and facilitating studies on DNA replication, transcription, and translation.[5][8]

In Vitro Nucleic Acid Synthesis

In vitro synthesis of nucleic acids, a cornerstone of molecular biology and drug development, requires a ready supply of nucleoside triphosphates, including ATP. This compound can be used as a starting material in the chemical synthesis of adenosine and its derivatives, which are then phosphorylated to produce the necessary precursors for DNA and RNA synthesis.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture media.

Materials:

-

This compound powder

-

Milli-Q or distilled water

-

0.22 µm sterile filter

-

Sterile bottles

Protocol:

-

Weigh out the desired amount of this compound powder.

-

In a sterile container, dissolve the this compound in Milli-Q water. Gentle heating may be required to fully dissolve the powder.

-

Once dissolved, allow the solution to cool to room temperature.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile bottle.

-

Store the stock solution at 4°C.

Yeast Culture Supplementation with this compound

Objective: To supplement yeast growth media with this compound to support the growth of adenine-auxotrophic strains.

Materials:

-

Yeast nitrogen base (YNB) without amino acids

-

Dextrose (glucose)

-

Amino acid supplements (as required by the specific yeast strain)

-

Sterile this compound stock solution (prepared as above)

-

Sterile water

Protocol:

-

Prepare the yeast minimal medium (e.g., SD medium) by combining YNB, dextrose, and the required amino acid supplements in sterile water.

-

Autoclave the medium to sterilize it.

-

Allow the medium to cool to approximately 50-60°C.

-

Add the sterile this compound stock solution to the desired final concentration (typically 20-40 mg/L).

-

Mix well and pour into sterile petri dishes or use for liquid cultures.

Visualizing the Role of Adenine in Nucleic Acid Synthesis

The following diagram illustrates the central role of adenine as a precursor in the synthesis of DNA and RNA. This compound provides the initial adenine base for these pathways.

Caption: Adenine's role in nucleotide synthesis pathways.

Non-Canonical Sulfate Interactions with Nucleic Acids

While this compound is not a direct component of the nucleic acid backbone, there are instances of non-canonical interactions involving sulfate ions and nucleic acids. Research has shown that sulfate anions can stabilize non-canonical G(syn)-G(anti) base pairs in RNA duplexes.[13] This highlights a different, more direct, though not structural, role of sulfate in the context of nucleic acid conformation.

Conclusion

This compound is a vital reagent in molecular biology and biochemistry, providing a stable and reliable source of adenine for a multitude of research applications. Its use in cell culture and as a precursor for the synthesis of nucleic acid building blocks is fundamental to advancing our understanding of genetics and developing novel therapeutics. This guide clarifies its role and provides practical information for laboratory professionals, ensuring its effective and appropriate application in scientific research.

References

- 1. Adenine - Wikipedia [en.wikipedia.org]

- 2. What is Adenine used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Error [amarantosocial.altervista.org]

- 5. labiostring.com [labiostring.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | C10H12N10O4S | CID 9449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 腺嘌呤 半硫酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | 321-30-2 [chemicalbook.com]

- 12. This compound [himedialabs.com]

- 13. Noncanonical G(syn)–G(anti) base pairs stabilized by sulphate anions in two X-ray structures of the (GUGGUCUGAUGAGGCC) RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenine in the Prevention and Treatment of Leukopenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukopenia, a condition characterized by a reduction in the number of white blood cells (leukocytes), is a significant clinical concern, often arising as a side effect of chemotherapy, radiation therapy, and certain medications. This condition compromises the immune system, leaving patients vulnerable to life-threatening infections. Adenine (B156593), a fundamental component of nucleic acids and adenosine (B11128) triphosphate (ATP), has been investigated for its potential role in mitigating leukopenia. While the user query specified "adenine sulfate," the available scientific literature predominantly refers to the therapeutic use of "adenine." This technical guide provides a comprehensive overview of the mechanisms of action, clinical evidence, and experimental protocols related to the use of adenine in the context of leukopenia.

Mechanism of Action

Adenine's primary role in preventing and reversing leukopenia is attributed to its fundamental function as a building block for nucleic acids (DNA and RNA). Rapidly proliferating cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow, have a high demand for purines to support DNA replication and RNA synthesis for protein production. By providing an exogenous source of adenine, it is hypothesized that the proliferative capacity of these cells can be supported, leading to an accelerated recovery of leukocyte populations.

Beyond its role as a metabolic substrate, adenine is a precursor to adenosine, a signaling molecule that plays a complex and crucial role in hematopoiesis. Adenosine exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, has been identified as a key player in the emergence and differentiation of HSPCs.

Adenosine A2B Receptor Signaling Pathway in Hematopoiesis

Activation of the adenosine A2B receptor on hematopoietic stem and progenitor cells initiates a signaling cascade that promotes their survival and differentiation. This pathway is of significant interest for therapeutic interventions aimed at stimulating hematopoiesis.

Clinical Evidence for the Use of Adenine in Leukopenia

Clinical evidence for the efficacy of adenine in treating leukopenia primarily comes from case studies and small-scale clinical investigations, particularly in the context of drug-induced leukopenia. These studies suggest that adenine administration can lead to a significant increase in white blood cell and neutrophil counts.

Quantitative Data from Clinical Case Studies

The following table summarizes the results from published case studies where adenine was used to treat leukopenia.

| Patient Case | Underlying Condition/Cause of Leukopenia | Adenine Dosage | WBC Count Before Adenine (cells/µL) | WBC Count After Adenine (cells/µL) | Neutrophil Count Before Adenine (cells/µL) | Neutrophil Count After Adenine (cells/µL) | Reference |

| Patient 1 | Discontinuation of Lithium Carbonate | 60 mg/day | 2,000 | 3,700 | Not Reported | Not Reported | [1][2] |

| Patient 2 | Antipsychotic Overdose | 60 mg/day | 2,900 | 4,200 | 900 | 3,200 | [1][2] |

| Patient 3 | Antipsychotic-induced Neutropenia | 60 mg/day | Not Reported | Not Reported | <1,500 | >1,500 | [1] |

Preclinical Research: Experimental Protocols

To rigorously evaluate the therapeutic potential of adenine for preventing and treating leukopenia, well-defined preclinical experimental models are essential. Below are detailed methodologies for key experiments.

Experimental Workflow for In Vivo Efficacy Testing

A standard workflow to assess the in vivo efficacy of adenine in a murine model of chemotherapy-induced leukopenia is outlined below.

Protocol for Induction of Leukopenia in a Murine Model

Objective: To induce a state of leukopenia in mice using the chemotherapeutic agent cyclophosphamide (B585).

Materials:

-

Cyclophosphamide monohydrate

-

Sterile 0.9% saline

-

8-10 week old C57BL/6 mice

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Reagent Preparation: Prepare a fresh solution of cyclophosphamide in sterile 0.9% saline at a concentration of 20 mg/mL.

-

Animal Dosing: Administer a single intraperitoneal injection of cyclophosphamide at a dose of 150-200 mg/kg body weight.

-

Monitoring: Monitor the animals daily for signs of distress.

-

Confirmation of Leukopenia: Perform a complete blood count (CBC) from tail vein blood samples on day 4 post-injection to confirm the induction of leukopenia (WBC count < 1,000 cells/µL).

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

Objective: To quantify the number of functional hematopoietic progenitor cells in the bone marrow.

Materials:

-

MethoCult™ GF M3434 (or similar methylcellulose-based medium)

-

Iscove's MDM with 2% FBS

-

Bone marrow cells harvested from femurs and tibias

-

35 mm culture dishes

Procedure:

-

Bone Marrow Harvest: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with Iscove's MDM with 2% FBS using a 25-gauge needle and syringe.

-

Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through the needle several times.

-

Cell Counting: Perform a nucleated cell count using a hemocytometer and trypan blue exclusion.

-

Plating: Dilute the bone marrow cell suspension to a final concentration of 1 x 10^5 cells/mL in MethoCult™ medium. Plate 1.1 mL of the cell suspension into each 35 mm culture dish.

-

Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-